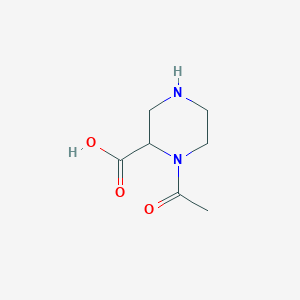
1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate is a complex organic compound with the molecular formula C26H28N4O4. This compound features a piperazine core with tert-butyl and cyanobenzyl substituents, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butyl carbamate group
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate
tert-Butyl 1-(4-cyanobenzyl)azetidine-3-carboxylate
Uniqueness: 1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate is unique due to its dual cyanobenzyl groups, which can offer distinct reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-[(4-cyanophenyl)methyl] 4-[(4-cyanophenyl)methyl]piperazine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-26(2,3)34-25(32)30-13-12-29(16-21-8-4-19(14-27)5-9-21)23(17-30)24(31)33-18-22-10-6-20(15-28)7-11-22/h4-11,23H,12-13,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRJWAYCIZRLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B3233457.png)
![N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B3233459.png)

![2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3233472.png)
![1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3233473.png)
![2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol](/img/structure/B3233483.png)

![N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3233495.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3233499.png)
![N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide](/img/structure/B3233512.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide](/img/structure/B3233515.png)


